

Spectroscopic comparison of 2-Isopropyl-5methyl-1-heptanol isomers

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Compound of Interest

Compound Name: 2-Isopropyl-5-methyl-1-heptanol

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A Spectroscopic Comparison of **2-Isopropyl-5-methyl-1-heptanol** and Its Isomers: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of **2-isopropyl-5-methyl-1-heptanol** and its structural isomers, undecan-2-ol and undecan-3-ol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key differentiating features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 2-Isopropyl-5-methyl-1-heptanol and its Isomers

2-isopropyl-5-methyl-1-heptanol is a primary alcohol with the molecular formula C₁₁H₂₄O.[1] Its structural isomers, such as undecan-2-ol and undecan-3-ol, share the same molecular formula but differ in the arrangement of their atoms. These structural variations lead to distinct spectroscopic properties, which can be used for their identification and differentiation. This guide presents a comparative analysis of their spectroscopic data to facilitate their characterization in a laboratory setting.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for **2-isopropyl-5-methyl-1-heptanol** and two of its isomers, undecan-2-ol and undecan-3-ol.



Spectroscopic Technique	2-Isopropyl-5- methyl-1-heptanol	Undecan-2-ol	Undecan-3-ol
¹ H NMR (ppm)	Data not available	Data not available	Data not available
¹³ C NMR (ppm)	Data available, specific shifts not detailed in search results.[1]	Data available, specific shifts not detailed in search results.	Data available, specific shifts not detailed in search results.[2]
IR Spectroscopy (cm ⁻¹)	Vapor Phase IR Spectra available.[1]	Data not available	Data not available
Mass Spectrometry (m/z)	GC-MS data available.[1]	Data not available	Prominent peaks at 59, 69, 83.[2]

Note: Detailed numerical data for ¹H NMR and ¹³C NMR chemical shifts and specific IR absorption bands were not available in the initial search results, but the existence of this data is indicated.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the alcohol isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.



- Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Process the data using Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
 - Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

- Sample Preparation: For liquid samples, a small drop can be placed directly on the ATR crystal of an FTIR spectrometer.
- Instrumentation: Use a standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place the sample on the crystal and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
 - The spectral range is typically 4000-400 cm⁻¹.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the infrared spectrum of the sample.



Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

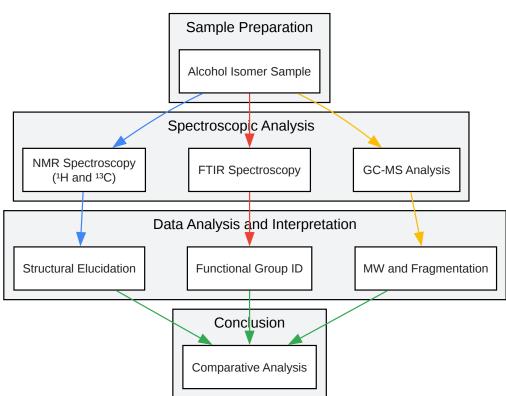
Protocol:

- Sample Preparation: Prepare a dilute solution of the alcohol isomer in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
- Instrumentation: Use a GC-MS system.
- Gas Chromatography:
 - Injector temperature: 250°C.
 - Oven temperature program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.
 - o Carrier gas: Helium at a constant flow rate of 1 mL/min.
 - o Column: A nonpolar capillary column (e.g., DB-5ms).
- Mass Spectrometry:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass analyzer: Quadrupole.
 - Scan range: m/z 40-500.
 - Ion source temperature: 230°C.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of alcohol isomers.





Experimental Workflow for Spectroscopic Analysis of Alcohol Isomers

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Caption: Spectroscopic analysis workflow for alcohol isomers.

Conclusion

The spectroscopic analysis of **2-isopropyl-5-methyl-1-heptanol** and its isomers reveals distinct patterns that are crucial for their differentiation. While a complete quantitative comparison is limited by the availability of detailed public data, the presence of specific fragmentation patterns in mass spectrometry and the anticipated differences in NMR chemical shifts due to their unique carbon skeletons provide a solid basis for their identification. The



experimental protocols and workflow provided herein offer a standardized approach for researchers to obtain and compare the spectroscopic data for these and other alcohol isomers.

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